molecular formula C11H11BrF3NO B8124009 N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide

N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide

Katalognummer: B8124009
Molekulargewicht: 310.11 g/mol
InChI-Schlüssel: AYJNTEJUYJUPEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C11H11BrF3NO and its molecular weight is 310.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrF3NO\text{C}_{12}\text{H}_{12}\text{BrF}_3\text{N}O

This structure features a brominated phenyl ring and a trifluoromethyl group, which are known to influence the compound's biological properties.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cholinergic neurotransmission. This inhibition is significant for potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Biological Assays

Assay Type Cell Line/Target IC50 (µM) Notes
AChE InhibitionElectric eel AChE18.2 - 196.6Moderate inhibition observed .
BuChE InhibitionEquine serum BuChE9.2 - 196.2Some derivatives showed balanced inhibition .
CytotoxicityMDA-MB-231 (breast cancer)10.14Comparable to doxorubicin .
Glucose UptakeVarious cancer cell lines27% uptakeEnhanced glucose uptake compared to controls .

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the substitution pattern on the phenyl ring significantly affect the biological activity of this compound. For instance:

  • Bromine Substitution : The presence of bromine at the para position enhances cytotoxicity against breast cancer cell lines compared to unsubstituted analogs .
  • Trifluoromethyl Group : This group appears to increase lipophilicity and may enhance interaction with cellular membranes, thus improving bioavailability and efficacy in biological systems .

Case Study 1: Anti-Cancer Activity

In a study examining various derivatives of the compound, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 10.14 µM). This activity was comparable to established chemotherapeutic agents like doxorubicin, suggesting potential for further development as an anti-cancer agent .

Case Study 2: Cholinesterase Inhibition

A series of analogs including N-(3,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxybenzamide demonstrated improved inhibition of AChE and BuChE compared to the standard drug rivastigmine. The most effective derivatives showed IC50 values indicating superior potency, highlighting the importance of structural modifications in enhancing therapeutic efficacy against cholinergic deficits .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide has been investigated for its potential as a therapeutic agent in several disease models, particularly in the context of neurodegenerative diseases and cancer.

Cholinesterase Inhibition

Research indicates that derivatives of similar compounds have been developed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are crucial for treating dementia-related disorders. For instance, studies have shown that modifications to the phenyl ring can enhance the selectivity and potency of these inhibitors. The most promising derivatives demonstrated IC50 values significantly lower than established drugs like rivastigmine, indicating a potential for improved therapeutic efficacy against cholinergic dysfunctions .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound18.2 - 196.69.2 - 196.2
Rivastigmine>200>200

Anticancer Activity

The compound's analogues have also been explored for anticancer properties, particularly against breast cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .

CompoundCell LineIC50 (µM)
This compound derivativeT47-D10.14

Biological Research Applications

The structural features of this compound make it a valuable tool in biochemical research.

Enzyme Interaction Studies

The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, making it useful for studying enzyme interactions and cellular pathways. Its role as a biochemical probe allows researchers to investigate mechanisms of action at the molecular level .

Neuropharmacology

Given its cholinergic activity, this compound is being studied for its effects on neurotransmission pathways relevant to neurodegenerative diseases such as Alzheimer's disease. The modulation of cholinergic signaling pathways may provide insights into new treatment strategies.

Material Science Applications

Beyond biological applications, this compound finds utility in the development of advanced materials.

Synthesis of Functional Materials

The compound serves as a building block in organic synthesis for creating complex organic molecules and polymers with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Study: Cholinesterase Inhibition

A study conducted on various derivatives of this compound showed that specific substitutions on the phenyl ring significantly improved AChE inhibitory activity compared to standard treatments . This highlights the importance of structural optimization in drug design.

Case Study: Anticancer Activity

In another investigation focused on anticancer properties, derivatives were tested against multiple breast cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity . The results suggest that further exploration of these compounds could lead to new therapeutic options for cancer treatment.

Eigenschaften

IUPAC Name

N-[5-bromo-2-(trifluoromethyl)phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-6(2)10(17)16-9-5-7(12)3-4-8(9)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJNTEJUYJUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.